N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a phenylacetamide group attached to the nitrogen atom
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with phenylacetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth and proliferation . Additionally, the compound can interact with DNA and RNA, interfering with their replication and transcription processes, which can result in the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide can be compared with other benzothiazole derivatives that have similar structures and biological activities. Some of the similar compounds include:
N-(6-fluoro-1,3-benzothiazol-2-yl)formamide: This compound has a formamide group instead of a phenylacetamide group and exhibits similar antimicrobial activities.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These compounds have different substituents on the phenyl ring and have been studied for their antifungal and antibacterial properties.
N-[4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide: This compound has an alaninamide group and has shown potential as an anticancer agent.
Properties
Molecular Formula |
C15H11FN2OS |
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Molecular Weight |
286.3 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C15H11FN2OS/c16-11-6-7-12-13(9-11)20-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19) |
InChI Key |
VCPGTRSWGCONRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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